molecular formula C13H16O4 B14332677 4-{[(Oxan-2-yl)oxy]methyl}benzoic acid CAS No. 104292-82-2

4-{[(Oxan-2-yl)oxy]methyl}benzoic acid

Cat. No.: B14332677
CAS No.: 104292-82-2
M. Wt: 236.26 g/mol
InChI Key: VQUWLXGDPMUXOJ-UHFFFAOYSA-N
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Description

4-{[(Oxan-2-yl)oxy]methyl}benzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an oxan-2-yl group through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Oxan-2-yl)oxy]methyl}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and oxan-2-ol.

    Esterification: Benzoic acid is esterified with oxan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(Oxan-2-yl)oxy]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[(Oxan-2-yl)oxy]methyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(Oxan-2-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: The parent compound, widely used as a preservative and in organic synthesis.

    4-Hydroxybenzoic Acid: Known for its use in the synthesis of parabens.

    4-Methoxybenzoic Acid: Used in the production of dyes and fragrances.

Uniqueness

4-{[(Oxan-2-yl)oxy]methyl}benzoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

104292-82-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-(oxan-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C13H16O4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2,(H,14,15)

InChI Key

VQUWLXGDPMUXOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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